molecular formula C24H16N2O3 B11106750 5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione

5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11106750
M. Wt: 380.4 g/mol
InChI Key: GUIGVVYNPFCMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an aminophenoxy group, a naphthyl group, and an isoindole-dione core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Aminophenoxy Group: The aminophenoxy group is attached through a nucleophilic aromatic substitution reaction, where a halogenated isoindole derivative reacts with 4-aminophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-hydroxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxy group instead of an amino group.

    5-(4-methoxyphenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione: Contains a methoxy group instead of an amino group.

    5-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione: Features a chloro group instead of an amino group.

Uniqueness

The presence of the aminophenoxy group in 5-(4-aminophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione imparts unique chemical reactivity and biological activity compared to its analogs. The amino group can participate in additional hydrogen bonding and can be further modified to introduce new functional groups, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

5-(4-aminophenoxy)-2-naphthalen-1-ylisoindole-1,3-dione

InChI

InChI=1S/C24H16N2O3/c25-16-8-10-17(11-9-16)29-18-12-13-20-21(14-18)24(28)26(23(20)27)22-7-3-5-15-4-1-2-6-19(15)22/h1-14H,25H2

InChI Key

GUIGVVYNPFCMSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.